methyl 3-(dimethylamino)-3-oxo-propanoate methyl 3-(dimethylamino)-3-oxo-propanoate
Brand Name: Vulcanchem
CAS No.: 26387-74-6
VCID: VC11994046
InChI: InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3
SMILES: CN(C)C(=O)CC(=O)OC
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

methyl 3-(dimethylamino)-3-oxo-propanoate

CAS No.: 26387-74-6

Cat. No.: VC11994046

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(dimethylamino)-3-oxo-propanoate - 26387-74-6

Specification

CAS No. 26387-74-6
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl 3-(dimethylamino)-3-oxopropanoate
Standard InChI InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3
Standard InChI Key GSROVVPYJBMJMI-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC(=O)OC
Canonical SMILES CN(C)C(=O)CC(=O)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

Methyl 3-(dimethylamino)-3-oxo-propanoate belongs to the class of β-keto esters, distinguished by the presence of a ketone group at the β-position relative to the ester functionality. Its IUPAC name, methyl 3-(dimethylamino)-3-oxopropanoate, reflects the substitution pattern: a dimethylamino group (-N(CH₃)₂) and a ketone (-C=O) occupy the third carbon of the propanoate chain. The molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol .

Structural Analysis

The compound’s structure can be represented as:
CH3O-C(=O)-CH2-C(=O)-N(CH3)2\text{CH}_3\text{O-C(=O)-CH}_2\text{-C(=O)-N(CH}_3\text{)}_2
This arrangement confers unique reactivity:

  • The β-keto group facilitates enolization, enabling participation in conjugate additions.

  • The dimethylamino group modulates electron density, influencing nucleophilic and electrophilic sites.

Synthesis and Industrial Production

Industrial Scalability

Industrial production likely employs continuous-flow reactors to enhance yield and purity. Advanced catalytic systems, such as immobilized lipases or acid resins, could optimize esterification steps while minimizing byproducts .

Applications in Organic Synthesis

Enolate Formation

The β-keto ester moiety enables facile deprotonation using bases like lithium diisopropylamide (LDA), generating enolates for aldol reactions or Michael additions. For example:
Enolate+ElectrophileC-C Bond Formation\text{Enolate} + \text{Electrophile} \rightarrow \text{C-C Bond Formation}
This reactivity is pivotal in constructing polyketide frameworks and heterocycles .

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